![molecular formula C21H24N2O2 B4230262 N-cyclohexyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4230262.png)
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide
Overview
Description
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia in 2009. Since then, it has been extensively studied for its potential use as an anti-cancer drug.
Mechanism of Action
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide specifically targets the nucleolar stress response pathway, which is activated in cancer cells with high levels of ribosomal RNA synthesis. It binds to a specific DNA sequence in the promoter region of the RNA polymerase I gene, preventing its transcriptional activation. This leads to a reduction in ribosomal RNA synthesis and a subsequent decrease in protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to induce DNA damage and activate the p53 pathway. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-4-[(phenylacetyl)amino]benzamide is that it is a small molecule inhibitor, which makes it easy to administer and study in laboratory experiments. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclohexyl-4-[(phenylacetyl)amino]benzamide. One area of interest is the development of combination therapies that include N-cyclohexyl-4-[(phenylacetyl)amino]benzamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-cyclohexyl-4-[(phenylacetyl)amino]benzamide treatment. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I transcription that could have even greater anti-cancer activity than N-cyclohexyl-4-[(phenylacetyl)amino]benzamide.
Scientific Research Applications
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancers. It works by inhibiting RNA polymerase I transcription, which is required for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
properties
IUPAC Name |
N-cyclohexyl-4-[(2-phenylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(15-16-7-3-1-4-8-16)22-19-13-11-17(12-14-19)21(25)23-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGXRXITOPNFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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